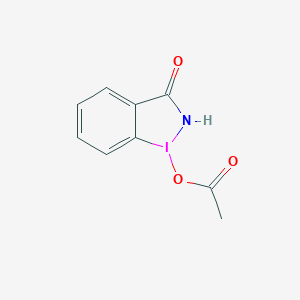
(3-oxo-2H-1$l^{3},2-benziodazol-1-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-oxo-2H-1$l^{3},2-benziodazol-1-yl) acetate is a chemical compound that belongs to the class of benziodazole derivatives This compound is characterized by the presence of a benziodazole ring system with an acetate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-oxo-2H-1$l^{3},2-benziodazol-1-yl) acetate typically involves the reaction of benziodazole derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(3-oxo-2H-1$l^{3},2-benziodazol-1-yl) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benziodazole oxides.
Reduction: Reduction reactions can convert the compound to its reduced form, often involving the use of reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Benziodazole oxides.
Reduction: Reduced benziodazole derivatives.
Substitution: Various substituted benziodazole derivatives depending on the nucleophile used.
Scientific Research Applications
(3-oxo-2H-1$l^{3},2-benziodazol-1-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-oxo-2H-1$l^{3},2-benziodazol-1-yl) acetate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3-oxo-3H-1lambda3,2-benziodaoxol-1-yl acetate): Similar structure but different functional groups.
3-[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzoic acid: Another benziodazole derivative with distinct properties.
Uniqueness
(3-oxo-2H-1$l^{3},2-benziodazol-1-yl) acetate stands out due to its specific acetate group, which imparts unique reactivity and potential applications compared to other benziodazole derivatives. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
193882-91-6 |
|---|---|
Molecular Formula |
C9H8INO3 |
Molecular Weight |
305.07 g/mol |
IUPAC Name |
(3-oxo-2H-1λ3,2-benziodazol-1-yl) acetate |
InChI |
InChI=1S/C9H8INO3/c1-6(12)14-10-8-5-3-2-4-7(8)9(13)11-10/h2-5H,1H3,(H,11,13) |
InChI Key |
YSJTUDMXQVOXKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OI1C2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)
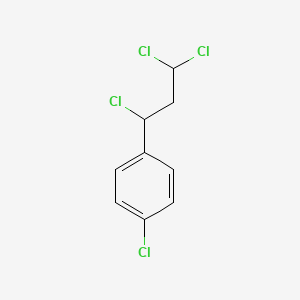
![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)
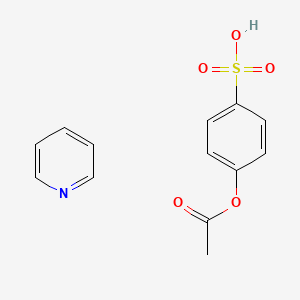
![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)
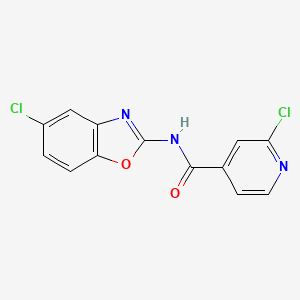

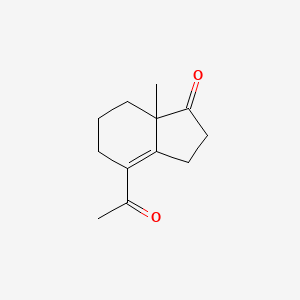
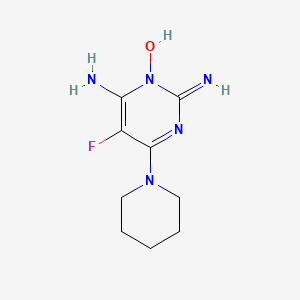

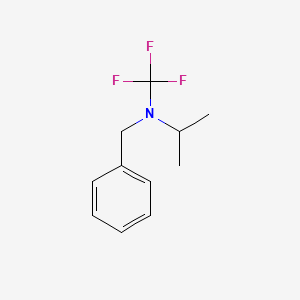
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)
